molecular formula C117H210N6O6 B14258666 N~2~,N~4~,N~6~-Tris[3,4-bis(hexadecyloxy)phenyl]-1,3,5-triazine-2,4,6-triamine CAS No. 182615-10-7

N~2~,N~4~,N~6~-Tris[3,4-bis(hexadecyloxy)phenyl]-1,3,5-triazine-2,4,6-triamine

Cat. No.: B14258666
CAS No.: 182615-10-7
M. Wt: 1797.0 g/mol
InChI Key: PUEWYUZXYQMPJM-UHFFFAOYSA-N
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Description

N~2~,N~4~,N~6~-Tris[3,4-bis(hexadecyloxy)phenyl]-1,3,5-triazine-2,4,6-triamine is a complex organic compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science. The unique structure of N2,N~4~,N~6~-Tris[3,4-bis(hexadecyloxy)phenyl]-1,3,5-triazine-2,4,6-triamine, featuring three triazine rings substituted with long alkoxy chains, imparts distinct physical and chemical properties that make it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N~4~,N~6~-Tris[3,4-bis(hexadecyloxy)phenyl]-1,3,5-triazine-2,4,6-triamine typically involves the nucleophilic substitution of cyanuric chloride with 3,4-bis(hexadecyloxy)aniline. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction proceeds through the formation of intermediate mono- and di-substituted triazines, which are subsequently converted to the trisubstituted product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N~2~,N~4~,N~6~-Tris[3,4-bis(hexadecyloxy)phenyl]-1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include alkoxides, amines, and halides. The reactions are typically carried out under reflux conditions in organic solvents such as dichloromethane, tetrahydrofuran, or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with different amines can yield a variety of substituted triazines with diverse functional groups .

Scientific Research Applications

N~2~,N~4~,N~6~-Tris[3,4-bis(hexadecyloxy)phenyl]-1,3,5-triazine-2,4,6-triamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N2,N~4~,N~6~-Tris[3,4-bis(hexadecyloxy)phenyl]-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets and pathways. The triazine ring can interact with enzymes and receptors, modulating their activity. The long alkoxy chains may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~,N~4~,N~6~-Tris[3,4-bis(hexadecyloxy)phenyl]-1,3,5-triazine-2,4,6-triamine is unique due to its long alkoxy chains, which impart distinct physical and chemical properties. These properties enhance its stability, solubility, and potential for various applications compared to other triazine derivatives .

Properties

CAS No.

182615-10-7

Molecular Formula

C117H210N6O6

Molecular Weight

1797.0 g/mol

IUPAC Name

2-N,4-N,6-N-tris(3,4-dihexadecoxyphenyl)-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C117H210N6O6/c1-7-13-19-25-31-37-43-49-55-61-67-73-79-85-97-124-109-94-91-106(103-112(109)127-100-88-82-76-70-64-58-52-46-40-34-28-22-16-10-4)118-115-121-116(119-107-92-95-110(125-98-86-80-74-68-62-56-50-44-38-32-26-20-14-8-2)113(104-107)128-101-89-83-77-71-65-59-53-47-41-35-29-23-17-11-5)123-117(122-115)120-108-93-96-111(126-99-87-81-75-69-63-57-51-45-39-33-27-21-15-9-3)114(105-108)129-102-90-84-78-72-66-60-54-48-42-36-30-24-18-12-6/h91-96,103-105H,7-90,97-102H2,1-6H3,(H3,118,119,120,121,122,123)

InChI Key

PUEWYUZXYQMPJM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC(=C(C=C3)OCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCC)NC4=CC(=C(C=C4)OCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCC

Origin of Product

United States

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